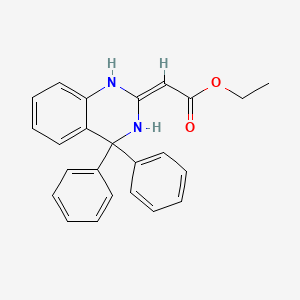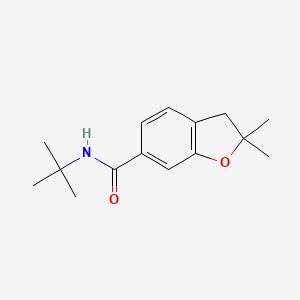![molecular formula C6H12ClNS B13368796 8-Thia-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13368796.png)
8-Thia-3-azabicyclo[3.2.1]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Thia-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that features a sulfur and nitrogen atom within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thia-3-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate precursor containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as chlorination, bromination, cyclization, hydrolysis, reduction, and salt formation. Each step is carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
8-Thia-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
8-Thia-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8-Thia-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Thia-8-azabicyclo[3.2.1]octane hydrochloride
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
8-Thia-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C6H12ClNS |
|---|---|
Peso molecular |
165.69 g/mol |
Nombre IUPAC |
8-thia-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H |
Clave InChI |
UKTOJCNUUJNXOS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNCC1S2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13368722.png)
![3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13368723.png)

![4-Bromophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13368749.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368752.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368760.png)

![3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13368768.png)
![3-(1-Benzofuran-2-yl)-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368771.png)
![5-[N-(3-chlorobenzyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13368775.png)
![N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide](/img/structure/B13368789.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13368791.png)
![4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13368792.png)
